![molecular formula C23H15ClFN5O2 B2888640 3-(4-chlorophenyl)-N-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide CAS No. 1031594-87-2](/img/no-structure.png)
3-(4-chlorophenyl)-N-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(4-chlorophenyl)-N-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide” belongs to the class of triazoloquinazoline derivatives . These compounds are known for their DNA intercalation activities and have been evaluated as potential anticancer agents .
Synthesis Analysis
The synthesis of triazoloquinazoline derivatives involves a three-step reaction sequence . An atom-economical, one-pot, three-step cascade process engaging five reactive centers (amide, amine, carbonyl, azide, and alkyne) has been performed for the synthesis of alicyclic derivatives of quinazolinotriazolobenzodiazepine .Molecular Structure Analysis
The molecular structure of these compounds involves a donor–acceptor (D–A) conjugated system, which can favor the nonradiative thermal dissipation process due to the formation of an intramolecular charge transfer (ICT) state resulting from the electron cloud delocalization of the HOMO (highest occupied molecular orbital) and LUMO (lowest unoccupied molecular orbital) .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include a [3 + 2] cyclization reaction by photoredox catalysis between quinoxalinones and hypervalent iodine (III) reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds are largely determined by their molecular structure. The high extinction coefficient and excellent photothermal conversion ability of these compounds are attributed to their D–A conjugated system .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
- Reactions and Synthesis Techniques : The synthesis of related quinazoline derivatives involves complex reactions. For example, the reactions of anthranilamide with isocyanates lead to the formation of quinazoline derivatives, showcasing the methodological advancements in synthesizing these compounds (Chern et al., 1988).
- Characterization of New Compounds : The synthesis and characterization of new quinazoline derivatives are fundamental to understanding their properties and potential applications. For instance, studies on fluorine-containing quinoline-4-carboxylic acids and their derivatives have been significant in establishing their antibacterial activities (Holla et al., 2005).
Biological and Pharmacological Activities
- Antibacterial and Antimicrobial Activities : Some quinazoline derivatives exhibit significant antibacterial and antimicrobial activities. For example, the synthesis of 1,2,4-triazole derivatives showed potential antimicrobial activities against a variety of microorganisms (Özyanik et al., 2012).
- Anticancer Properties : Certain quinazoline derivatives have been studied for their potential anticancer activities. The synthesis of 1,2,4-triazolo[4,3-a]-quinoline derivatives revealed some compounds with significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines (Reddy et al., 2015).
- Analgesic Activity : Research on pyrazoles and triazoles bearing a quinazoline moiety showed potential analgesic activities, indicating the therapeutic value of these compounds in pain management (Saad et al., 2011).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(4-chlorophenyl)-N-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide' involves the reaction of 4-chlorobenzaldehyde with 4-fluorobenzylamine to form an intermediate, which is then reacted with 2-aminobenzonitrile to form the final product.", "Starting Materials": [ "4-chlorobenzaldehyde", "4-fluorobenzylamine", "2-aminobenzonitrile" ], "Reaction": [ "Step 1: 4-chlorobenzaldehyde is reacted with 4-fluorobenzylamine in the presence of a suitable solvent and a catalyst to form an intermediate.", "Step 2: The intermediate is then reacted with 2-aminobenzonitrile in the presence of a suitable solvent and a catalyst to form the final product.", "Step 3: The final product is purified using standard techniques such as column chromatography or recrystallization." ] } | |
CAS-Nummer |
1031594-87-2 |
Produktname |
3-(4-chlorophenyl)-N-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide |
Molekularformel |
C23H15ClFN5O2 |
Molekulargewicht |
447.85 |
IUPAC-Name |
3-(4-chlorophenyl)-N-[(4-fluorophenyl)methyl]-5-oxo-1H-triazolo[1,5-a]quinazoline-8-carboxamide |
InChI |
InChI=1S/C23H15ClFN5O2/c24-16-6-3-14(4-7-16)20-21-27-23(32)18-10-5-15(11-19(18)30(21)29-28-20)22(31)26-12-13-1-8-17(25)9-2-13/h1-11,29H,12H2,(H,26,31) |
SMILES |
C1=CC(=CC=C1CNC(=O)C2=CC3=C(C=C2)C(=O)N=C4N3NN=C4C5=CC=C(C=C5)Cl)F |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(7-Nitrodibenzo[b,d]furan-2-yl)ethanone](/img/structure/B2888559.png)
![Tert-butyl 4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine-1-carboxylate](/img/structure/B2888560.png)
![[2-[(2-Fluorophenyl)methylamino]-2-oxoethyl] benzoate](/img/structure/B2888561.png)
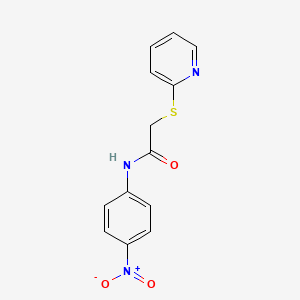

![3-[(3R)-Piperidin-3-yl]-1,2,3,4-tetrahydroquinazolin-2-one hydrochloride](/img/structure/B2888564.png)
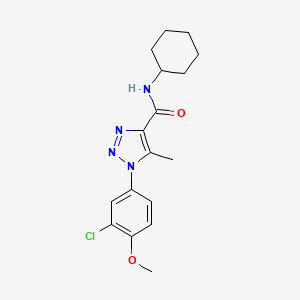
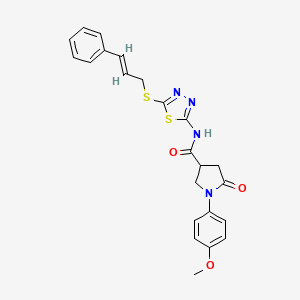
![(5Z)-2-methylsulfanyl-5-[(E)-3-phenylprop-2-enylidene]-1,3-thiazol-4-one](/img/structure/B2888571.png)
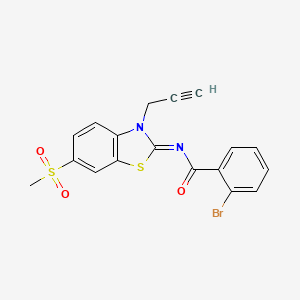
![N-(2-ethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B2888574.png)
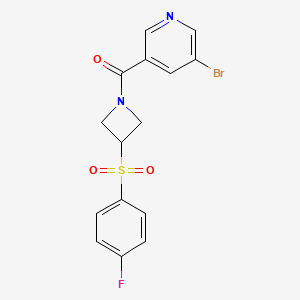
![2-((2-(2-(cyclohexylamino)-2-oxoethyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(m-tolyl)butanamide](/img/structure/B2888579.png)
![9,9-Difluoro-3-oxa-7-aza-bicyclo[3.3.1]nonane hcl](/img/structure/B2888580.png)